![molecular formula C15H14O2 B1331222 3-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 40359-58-8](/img/structure/B1331222.png)

3-[(4-Methylbenzyl)oxy]benzaldehyde

Overview

Description

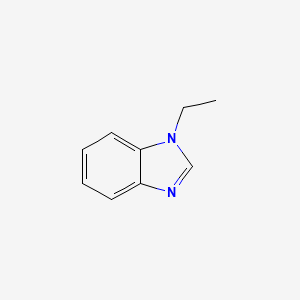

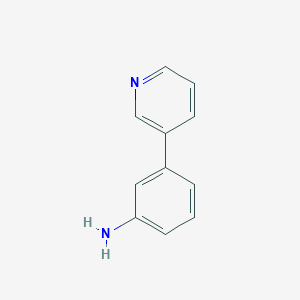

3-[(4-Methylbenzyl)oxy]benzaldehyde, also known as 3-MBBA, is an organic compound used in a variety of scientific research applications. It is an aldehyde, which is a type of organic compound that consists of a carbonyl group with two hydrogen atoms and an R group attached to the carbonyl carbon. 3-MBBA is also an aromatic compound, meaning it has a ring structure with alternating single and double bonds that are stabilized by delocalized electrons. The aromaticity of this compound gives it unique chemical properties that make it an attractive choice for research applications.

Scientific Research Applications

Catalytic Reactions and Chemical Synthesis

Studies have explored the role of various benzaldehydes, including derivatives like 3-[(4-Methylbenzyl)oxy]benzaldehyde, in catalytic reactions and chemical synthesis. For instance, research has delved into the hydrogenation and hydrogenolysis of isophthaldehyde, a related compound, using catalysts like Ni/SiO2, which offers insights into the interaction of carbonyl substituents with catalysts and the generation of products via a concerted hydrogen attack on carbonyl groups (Keane, 2010). Additionally, the stereoselective synthesis of aminodiols from carene-based ligands, which are then used as chiral catalysts in the addition of diethylzinc to benzaldehydes, shows the potential of such compounds in enantioselective reactions (Szakonyi, Csillag & Fülöp, 2011).

Biofuel Production

Significant research has also been conducted in the field of biofuel production, particularly in synthesizing high-density aviation fuels. A study details a two-step process using methyl benzaldehydes (which can be derived from compounds like this compound) and cyclohexanone, derived from lignocellulose, for producing high-density jet fuel range alkanes (Xu et al., 2018).

Material Science and Nanotechnology

In material science, research on electrospun poly(lactic acid) nonwovens embedded with precursors for benzaldehyde has been reported. This study presents a method for the triggered release of benzaldehyde from active nonwovens, demonstrating potential applications in areas like food preservation (Jash, Paliyath & Lim, 2018). Additionally, the use of supported gold nanoparticles as reusable catalysts in oxidation reactions of alkanes and alcohols, including methylbenzyl alcohol, highlights the potential of these catalysts in industrial applications (Martins et al., 2017).

Pharmaceutical and Medical Research

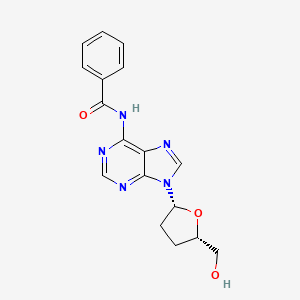

In the pharmaceutical field, the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including compoundssynthesized using 4-(4-methylbenzoxy)benzaldehyde, has been studied for their antioxidant activities. These activities were compared with standard antioxidants, providing insights into potential pharmaceutical applications (Yüksek et al., 2015).

Environmental Chemistry

Research in environmental chemistry includes the study of natural attenuation of xylenes under simulated marine conditions, where intermediates like 4-methylbenzyl alcohol, potentially derived from benzaldehyde compounds, are identified. This study provides insights into the natural attenuation of chemicals in marine environments and highlights the transformation pathways of xylenes (Duan et al., 2019).

Mechanism of Action

Mode of Action

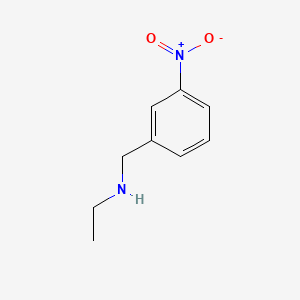

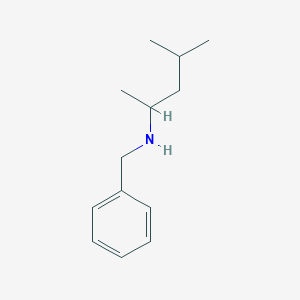

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that compounds with similar structures can undergo reactions at the benzylic position , which could potentially affect various biochemical pathways.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

Properties

IUPAC Name |

3-[(4-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-5-7-13(8-6-12)11-17-15-4-2-3-14(9-15)10-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALZJSWDPJNFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351218 | |

| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-58-8 | |

| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)